molecular formula C13H15NO B8634139 1(2H)-Isoquinolinone, 3-butyl- CAS No. 132-90-1

1(2H)-Isoquinolinone, 3-butyl-

Cat. No.: B8634139
CAS No.: 132-90-1
M. Wt: 201.26 g/mol
InChI Key: KLOZBWBOFYKMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Isoquinolinone, 3-butyl- is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Isoquinolinone, 3-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Isoquinolinone, 3-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132-90-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-butyl-2H-isoquinolin-1-one

InChI

InChI=1S/C13H15NO/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(15)14-11/h4-6,8-9H,2-3,7H2,1H3,(H,14,15)

InChI Key

KLOZBWBOFYKMQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4 g (24 mmol) of homophthalic anhydride in 12 ml of dry pyridine in a 250 L 3 neck flask fitted with a reflux condenser and addition funnel at 0° C. was added 5.4 g (45 mmol) of valeryl chloride in 16 ml of dry chloroform over 45 minutes. The reaction mixture was stirred for a further 1 hour and then was treated with 100 ml of conc. ammonium hydroxide dropwise. The mixture was refluxed for 2 hours and then allowed to stand overnight at room temperature. The two phases were separated and the organic phase was washed with water (1×20 ml). The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The residue was recrystallized from hot MeOH/water to give a pale purple solid.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
250 L
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.